![molecular formula C8H5Cl3O B3025373 2,5-Dichlorophenylacetyl chloride CAS No. 203314-48-1](/img/structure/B3025373.png)
2,5-Dichlorophenylacetyl chloride
Overview
Description
“2,5-Dichlorophenylacetyl chloride” is a chemical compound with the CAS Number: 203314-48-1 . It has a molecular weight of 223.49 . The IUPAC name for this compound is (2,5-dichlorophenyl)acetyl chloride . It is typically stored at ambient temperature .
Molecular Structure Analysis
The InChI code for “2,5-Dichlorophenylacetyl chloride” is1S/C8H5Cl3O/c9-6-1-2-7 (10)5 (3-6)4-8 (11)12/h1-3H,4H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2,5-Dichlorophenylacetyl chloride” is a liquid at room temperature . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Photodegradation Studies
Research has explored the photodegradation of various chlorinated compounds, with 2,5-dichlorophenylacetyl chloride being identified as an intermediate in these processes. For instance, Suegara et al. (2005) reported the mass balance of chlorine during pentachlorophenol (PCP) photodegradation, identifying 2,5-dichlorophenol as an intermediate, which relates to 2,5-dichlorophenylacetyl chloride in its degradation pathway (Suegara et al., 2005).
Herbicide Degradation
The degradation of chlorophenoxy herbicides, which may involve 2,5-dichlorophenylacetyl chloride, has been studied in various conditions. Pignatello (1992) and Kundu et al. (2005) have researched the degradation of 2,4-D and 2,4,5-T herbicides in different environmental conditions, which could be relevant for understanding the behavior of related compounds like 2,5-dichlorophenylacetyl chloride (Pignatello, 1992); (Kundu, Pal, & Dikshit, 2005).
Synthesis and Biological Activity Studies
El-Diwani et al. (1992) explored the synthesis of N-substituted indole derivatives using chloroacetyl chloride, which is chemically related to 2,5-dichlorophenylacetyl chloride, for potential biological applications (El-Diwani et al., 1992).
Controlled-Release Herbicides
Mehltretter et al. (1974) researched the use of 2,4-dichlorophenoxyacetyl chloride, a compound closely related to 2,5-dichlorophenylacetyl chloride, in the development of controlled-release herbicides (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Polymer Synthesis and Properties
Ghassemi and McGrath (2004) conducted a study on the synthesis of high molecular weight poly(2,5-benzophenone) derivatives, using 2,5-dichlorobenzoyl chloride, which is structurally similar to 2,5-dichlorophenylacetyl chloride, for advanced polymer applications (Ghassemi & McGrath, 2004).
Advanced Oxidation Processes
Vogna et al. (2004) investigated the advanced oxidation of diclofenac, identifying 2,5-dihydroxyphenylacetic acid as an intermediate, which could relate to the oxidative pathways involving 2,5-dichlorophenylacetyl chloride (Vogna, Marotta, Napolitano, Andreozzi, & d’Ischia, 2004).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word for this compound is "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements for this compound are P271, P260, and P280 .
properties
IUPAC Name |
2-(2,5-dichlorophenyl)acetyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYRSGUMKCHSRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenylacetyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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